molecular formula C10H12N4O5 B091648 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide CAS No. 15970-86-2

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide

Cat. No.: B091648
CAS No.: 15970-86-2
M. Wt: 268.23 g/mol
InChI Key: NVAUCWNDTOEUTI-YRNVUSSQSA-N
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Description

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a nitrofurfurylidine hydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide typically involves the reaction of morpholinecarboxylic acid with 5-nitrofurfurylidine hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofurfurylidine moiety is known to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells.

Comparison with Similar Compounds

  • 4-Morpholinecarboxylic acid, hydrazide
  • 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
  • 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide

Comparison: Compared to these similar compounds, N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrofurfurylidine moiety, in particular, enhances its potential for generating ROS and its effectiveness in antimicrobial and anticancer applications.

Properties

CAS No.

15970-86-2

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide

InChI

InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+

InChI Key

NVAUCWNDTOEUTI-YRNVUSSQSA-N

Isomeric SMILES

C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

15970-86-2

Origin of Product

United States

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